molecular formula C12H9FO B056912 1-Fluoro-2-phenoxybenzene CAS No. 124330-20-7

1-Fluoro-2-phenoxybenzene

Cat. No.: B056912
CAS No.: 124330-20-7
M. Wt: 188.2 g/mol
InChI Key: PVFAQWWQJZQMBN-UHFFFAOYSA-N
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Description

1-Fluoro-2-phenoxybenzene is an organic compound with the molecular formula C12H9FO It consists of a benzene ring substituted with a fluorine atom and a phenoxy group

Mechanism of Action

Target of Action

1-Fluoro-2-phenoxybenzene is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary targets of this compound are likely to be the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of this compound involves the interaction with its targets through a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This compound exhibits larvicidal activity as an orally ingested toxicant by targeting and disrupting the Ca2+ balance, Second generation ryanodine receptor .

Biochemical Pathways

It is known that the initial attack on fluorobenzene by a dioxygenase enzyme could lead to two different pathways . In one pathway, a dihydrodiol dehydrogenase enzyme transforms 4-fluoro-cis-benzene-1,2-dihydrodiol to 4-fluorocatechol .

Pharmacokinetics

It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that this compound may be resistant to metabolic breakdown and could have high bioavailability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes at the molecular and cellular level, although the specific effects depend on the nature of the substitution and the biological context.

Biochemical Analysis

Biochemical Properties

It is known that halogenated benzenes, such as this compound, can undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially influence the interaction of 1-Fluoro-2-phenoxybenzene with various enzymes and proteins, although specific interactions have not been reported yet.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that halogenated benzenes can undergo electrophilic aromatic substitution reactions, which could potentially influence their interactions with biomolecules . For instance, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially influence the binding interactions of this compound with biomolecules, although specific interactions have not been reported yet.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that halogenated benzenes can undergo various reactions, including electrophilic aromatic substitution . This could potentially influence the metabolic pathways that this compound is involved in.

Preparation Methods

1-Fluoro-2-phenoxybenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with phenol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-Fluoro-2-phenoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Fluoro-2-phenoxybenzene serves as a valuable intermediate in the synthesis of various organic compounds. It can participate in:

  • Nucleophilic Aromatic Substitution (S_NAr) : The fluorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Electrophilic Aromatic Substitution : The phenoxy group can act as a directing group for electrophiles, facilitating the synthesis of more complex aromatic compounds.

Materials Science

The compound is utilized in the development of advanced materials, particularly in:

  • Fluorinated Polymers : this compound is incorporated into polymer matrices to enhance thermal stability and hydrophobic properties. These materials find applications in coatings and membranes.
  • Fluorophores : Its derivatives are explored as fluorescent probes in biological imaging due to their unique photophysical properties.

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects:

  • Anticancer Agents : Some studies have reported that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines.
  • Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisIntermediate for functionalizationEffective in S_NAr reactions
Materials ScienceFluorinated polymersEnhanced thermal stability
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
Antimicrobial activityPotential for new antibiotic development

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the incorporation of this compound into polyimide matrices through electrospinning techniques. The resulting materials exhibited high thermal stability (glass transition temperature above 255 °C) and excellent hydrophobicity (water contact angles exceeding 105°) .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of various this compound derivatives on breast cancer cell lines. The study found that specific modifications to the phenoxy group significantly enhanced anticancer activity compared to unmodified compounds .

Biological Activity

1-Fluoro-2-phenoxybenzene is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the 1-position and a phenoxy group at the 2-position of a benzene ring. Its molecular formula is C12_{12}H9_9FO, and it has a molecular weight of approximately 196.20 g/mol. The presence of the fluorine atom can influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that derivatives of phenoxybenzene compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer activity. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.0Induction of apoptosis via caspase activation
Analog AHepG2 (liver cancer)3.5Inhibition of cell cycle progression
Analog BA549 (lung cancer)4.8Modulation of MAPK signaling

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have shown the ability to increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death .
  • Apoptosis Induction : The activation of caspases has been noted in studies involving this compound, indicating its role in promoting programmed cell death in malignant cells .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study 1 : A study on a series of phenoxybenzene derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when modified with fluorine substituents, including this compound. The study reported an IC50 value significantly lower than that of non-fluorinated analogs .
  • Case Study 2 : Research involving animal models indicated that treatment with this compound led to tumor regression in xenograft models, showcasing its potential as an anticancer agent .

Properties

IUPAC Name

1-fluoro-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFAQWWQJZQMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374581
Record name 1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124330-20-7
Record name 1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124330-20-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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